5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide
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Description
This compound is a complex organic molecule with a molecular weight of 392.81 . It is a solid in its physical form . The IUPAC name for this compound is 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile .
Molecular Structure Analysis
The compound contains several functional groups, including a pyridinyl group, a methoxyimino group, and a thiophenesulfonamide group . The presence of these groups likely contributes to the compound’s reactivity and potential applications.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 392.81 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current data.Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound’s structure suggests that it may interact with a variety of biological targets, potentially including enzymes, receptors, or ion channels
Mode of Action
Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially involving covalent bonding, hydrogen bonding, or hydrophobic interactions . The presence of the methoxyimino group suggests that it may act as a nucleophile, potentially leading to the formation of covalent bonds with its targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Based on its structure, it is plausible that it could interfere with pathways involving its potential targets
Pharmacokinetics
Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential targets and mode of action, it is likely that it induces changes at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment
Properties
IUPAC Name |
5-[(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethyl]-N,N-diethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O3S2/c1-4-24(5-2)29(25,26)15-7-6-14(28-15)12(10-23-27-3)16-13(18)8-11(9-22-16)17(19,20)21/h6-10,12H,4-5H2,1-3H3/b23-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSKFQNJKJFHMW-AUEPDCJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(C=NOC)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(/C=N/OC)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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